molecular formula C20H21N3O3 B1676739 Moquizone CAS No. 19395-58-5

Moquizone

Cat. No. B1676739
CAS RN: 19395-58-5
M. Wt: 351.4 g/mol
InChI Key: VCRQLDNIOXNDMT-UHFFFAOYSA-N
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Description

Moquizone is a member of quinazolines.

Scientific Research Applications

  • Toxicologic Investigations on Moquizone
    • Subheading : Acute Toxicity of Moquizone
    • Summary : This study by Setnikar and De Fina (1970) in "Toxicology and Applied Pharmacology" investigated the acute toxicity of Moquizone, a choleretic drug, in various animals. The research found that oral toxic doses of Moquizone had depressant effects, while parenteral toxic doses had stimulant effects on the central nervous system. The study detailed the LD50 values for mice, rats, and rabbits, and observed the impact of varying doses over different durations. The findings indicate the toxicological profile of Moquizone, especially regarding its effects on the liver and blood at higher doses (Setnikar & De Fina, 1970).

properties

IUPAC Name

1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-19(14-21-10-12-26-13-11-21)23-15-22(16-6-2-1-3-7-16)20(25)17-8-4-5-9-18(17)23/h1-9H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRQLDNIOXNDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19395-78-9 (hydrochloride)
Record name Moquizone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019395585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60173007
Record name Moquizone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moquizone

CAS RN

19395-58-5
Record name MQZ
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19395-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moquizone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019395585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moquizone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moquizone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.095
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOQUIZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG12MD1RMA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
I Setnikar, V De Fina - Toxicology and Applied Pharmacology, 1970 - Elsevier
… The toxicologic studies performed on moquizone are … Acute Toxicity Oral toxic doses of moquizone (400 mg/kg and … 60 mg/kg of moquizone induces excitation and sometimes clonic …
Number of citations: 5 www.sciencedirect.com
I Setnikar, MJ Magistretti - Arzneimittel-forschung, 1970 - europepmc.org
… Maternal and fetal toxicity of moquizone. … Toxicologic investigations on moquizone (1-morpholinoacetyl-3-phenyl-2,3-dihydro-4(1H)-quinazolone). … Pharmacology of moquizone, a new choleretic drug. …
Number of citations: 4 europepmc.org
I Setnikar, M Conti, R Guerci - Arzneimittel-Forschung, 1972 - pubmed.ncbi.nlm.nih.gov
Pharmacology of moquizone, a new choleretic drug Pharmacology of moquizone, a new choleretic drug Arzneimittelforschung. 1972 Nov;22(11):1894-903. Authors I Setnikar, M …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
T Ochiai, K Yoshio, K OKUMURA - Japanese Journal of Pharmacology, 1972 - Elsevier
In 1959, R. Charlier reported that the most potent choleretic action was found in p-hydroxyphenyl salicylamide (Driol, PHPS) among the derivatives of benzoic acid (1). Moreover, G. …
Number of citations: 4 www.sciencedirect.com
LN Yakhonmov, SS Liberman - Pharmaceutical Chemistry Journal, 1985 - Springer
One of the main factors ensuring normal work of the cardiovascular system is the rhythmic activity of the heart, which is determined by the basic properties of the myocardium: …
Number of citations: 3 link.springer.com
K Okumura, Y Yamada, T Oine, J Tani… - Journal of Medicinal …, 1972 - ACS Publications
A series of l-ferf-aminoacetyl-2-alkyl-3-phenyl-4-oxo-l, 2, 3, 4-tetrahydroquinazolines and their analogs has beensynthesized and tested for choleretic activity. l-Morpholinoacetyl-2-…
Number of citations: 14 pubs.acs.org
D Molho, M Fontaine, M Grand, J Chabert - Therapie, 1968 - europepmc.org
… Maternal and fetal toxicity of moquizone. …
Number of citations: 3 europepmc.org
M Ventrucci, L Bolondi, GC Caletti, G Fontana - Minerva Medica, 1975 - europepmc.org
Phosphorylcholine and homocysteine have an important choleretic action and also potentiate exocrine pancreatic secretion by way of stimulation and a more effective preparation of the …
Number of citations: 2 europepmc.org
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
E Marazzi-Uberti, G Coppi, G Sekules… - Arzneimittel …, 1967 - europepmc.org
… Pharmacology of moquizone, a new choleretic drug. …
Number of citations: 3 europepmc.org

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